molecular formula C7H4ClFO B1630644 2-Chloro-4-fluorobenzaldehyde CAS No. 84194-36-5

2-Chloro-4-fluorobenzaldehyde

Cat. No. B1630644
CAS RN: 84194-36-5
M. Wt: 158.56 g/mol
InChI Key: KMQWNQKESAHDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorobenzaldehyde is a halogen-substituted benzaldehyde . It has the molecular formula C7H4ClFO and a molecular weight of 158.557 .


Synthesis Analysis

2-Chloro-4-fluorobenzaldehyde may be used in the synthesis of substituted α-cyanocinnamic acid, via a Knoevenagel condensation reaction . A synthetic method for 4-fluorobenzaldehyde, which could potentially be adapted for 2-Chloro-4-fluorobenzaldehyde, involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine to generate a benzal chloride product, then under the effect of a composite catalyst of ferric trichloride and zinc chloride, performing heating hydrolysis on the benzal chloride product .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorobenzaldehyde can be represented as ClC6H3(F)CHO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Chloro-4-fluorobenzaldehyde may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction . It may also be used in the synthesis of 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzaldehyde is a white to slightly yellow crystalline solid . It has a boiling point of 118-120 °C/50 mmHg and a melting point of 60-63 °C .

Scientific Research Applications

Synthesis Processes

  • 2-Chloro-4-fluorobenzaldehyde is an intermediate in the synthesis of various chemicals. It can be synthesized from 4-chlorobenzaldehyde using potassium fluoride and other reagents (Yoshida & Kimura, 1988).
  • This compound has been used in the preparation of thiazolidin-4-one derivatives, which exhibit promising antioxidant activities (El Nezhawy et al., 2009).

Chemical Synthesis and Industrial Applications

  • Research on fluorobenzaldehyde synthesis, which includes 2-chloro-4-fluorobenzaldehyde, indicates its role in manufacturing medicines, pesticides, spices, dyestuffs, and other fine chemicals (Qin Hai-fang, 2009).
  • The compound has been used in water treatment processes for manufacturing wastewater, showing effective removal of organic pollutants (Xiaohong & Ltd Hangzhou, 2009).

Advanced Material Synthesis

  • It serves as a precursor in the synthesis of advanced materials like 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in pharmaceutical synthesis (Wu et al., 2015).
  • 2-Chloro-4-fluorobenzaldehyde has been used in the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, highlighting its utility in environmental applications (Li, Zhang, & Wang, 2016).

Molecular Structure Analysis

  • Studies on molecular structure using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy have been conducted on similar compounds, providing insights into the properties of 2-chloro-4-fluorobenzaldehyde (Parlak et al., 2014).

Safety And Hazards

2-Chloro-4-fluorobenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, keeping the container tightly closed, avoiding ingestion and inhalation, using with adequate ventilation, and washing clothing before reuse .

Future Directions

While specific future directions for 2-Chloro-4-fluorobenzaldehyde are not mentioned in the search results, it’s worth noting that benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . This suggests potential future directions in these areas.

properties

IUPAC Name

2-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQWNQKESAHDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233105
Record name 2-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzaldehyde

CAS RN

84194-36-5
Record name 2-Chloro-4-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84194-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084194365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flask were placed 30.25 g (0.100 mole) of 2-chloro-4-fluorobenzal bromide, 45 ml (1.2 mole) of formic acid, and 15 ml of concentrated hydrochloric acid. This mixture was heated at 100°-105° C. overnight. After cooling to room temperature, the reaction mixture was poured into 200 ml of an ice/water mixture which was then extracted twice with diethyl ether. The combined extracts were washed successively with a saturated, aqueous, sodium bicarbonate solution and water. After being dried over anhydrous magnesium sulfate, the extract was filtered, and the solvent was evaporated under reduced pressure,, leaving 17 g of 2-chloro-4-fluorobenzaldehyde as a residue.
Name
2-chloro-4-fluorobenzal bromide
Quantity
30.25 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Fc1ccc(C(Br)Br)c(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorobenzaldehyde
Reactant of Route 2
2-Chloro-4-fluorobenzaldehyde
Reactant of Route 3
2-Chloro-4-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-fluorobenzaldehyde
Reactant of Route 5
2-Chloro-4-fluorobenzaldehyde
Reactant of Route 6
2-Chloro-4-fluorobenzaldehyde

Citations

For This Compound
67
Citations
ZX Liu - Journal of the Chilean Chemical Society, 2015 - SciELO Chile
… 2-Chlorobenzaldehyde, 4-fluorobenzaldehyde, 2-chloro-4-fluorobenzaldehyde and 4-… , 4-fluorobenzaldehyde, and 2-chloro-4-fluorobenzaldehyde, respectively, in methanol for 3 h, and …
Number of citations: 3 www.scielo.cl
L He, LM Chen - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… title compound, C 22 H 21 ClFNO 6 , was synthesized by the 1,3-dipolar cycloaddition reaction of dimethyl maleate, methyl 2-amino-2-phenylacetate and 2-chloro-4-fluorobenzaldehyde…
Number of citations: 11 scripts.iucr.org
QA Wong, CK Quah, XA Wong, SR Maidur… - Journal of Molecular …, 2022 - Elsevier
… Equimolar quantities of 2-chloro-4-fluorobenzaldehyde (1.5 mmol) were dissolved separately with respective acetophenone/thiophenone in methanol (8 mL) and stirred vigorously in …
Number of citations: 6 www.sciencedirect.com
Y Hong, JY Xiao, KL Huang, JG Yu… - Journal of Chemical …, 2010 - Springer
… A mixture of o-phenylenediamine (108 mg, 1 mmol), 2-chloro-4-fluorobenzaldehyde (317 mg, 2 mmol) and ethanol (5 mL) was stirred in an ice bath for 1 h to prepare Schiff base (3.8 g, …
Number of citations: 4 link.springer.com
FB Mallory, CW Mallory - The Journal of Organic Chemistry, 1983 - ACS Publications
… 2-Chloro-4-fluorobenzaldehyde. Procedures similar to those … 32% overall) of 2-chloro-4-fluorobenzaldehyde, mp 59.5-60.3 … 0.8 g (5 mmol) of 2-chloro-4-fluorobenzaldehyde gave, after …
Number of citations: 41 pubs.acs.org
DJ Sardella, PK Ghoshal, E Boger - Journal of fluorine chemistry, 1984 - Elsevier
We have synthesized 7-fluoro-, 9-fluoro- and 11-fluoro- benzo[b]fluoranthene as part of a study designed to locate the molecular sites involved in the metabolic activation of the …
Number of citations: 8 www.sciencedirect.com
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
Supplementary Material for: Page 1 Supplemental Data Small Molecule Inhibitors of Mucin-Type O-Linked Glycosylation from a Uridine-Based Library Howard C. Hang, Chong Yu, Kelly …
Number of citations: 2 citeseerx.ist.psu.edu
MM Alidmat, M Khairuddean, SM Salhimi… - Biomedical Research …, 2021 - biomedpress.org
… A mixture of cyclopentanone (0.01 mol) and 2-chloro-4-fluorobenzaldehyde (0.02 mol) in 50 mL methanol was stirred in the presence of aqueous KOH (0.04 mol, 4 equiv) at room …
Number of citations: 8 home.biomedpress.org
H Hidaka, H Honjou, T Koike, Y Mitsutsuka… - … of Photochemistry and …, 2008 - Elsevier
… A curious finding involves the dehydroxylation of this Cl/F–BA derivative to yield the 2-chloro-4-fluorobenzaldehyde species at m/z = 157. Subsequent dechlorination and ring opening …
Number of citations: 9 www.sciencedirect.com
MU Luescher, CVT Vo, JW Bode - Organic letters, 2014 - ACS Publications
Substituted piperazines and morpholines are valuable structural motifs in biologically active compounds, but are not easily prepared by contemporary cross-coupling approaches. In this …
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.